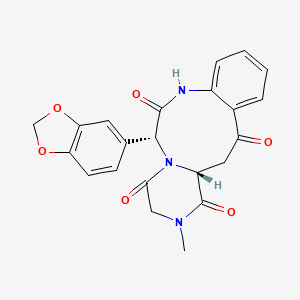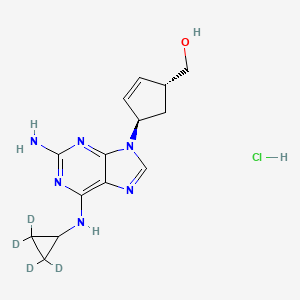
TAK-901-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAK-901-d3 is a deuterated form of TAK-901, a small-molecule inhibitor of the serine-threonine kinase Aurora B. This compound has potential antineoplastic activity, meaning it can inhibit the growth of tumors. This compound is primarily used in proteomics research and has a molecular formula of C28H29D3N4O3S with a molecular weight of 507.66 .
Wirkmechanismus
Target of Action
TAK-901-d3, a deuterium labeled form of TAK-901, is a multi-targeted inhibitor of Aurora kinases . The primary targets of this compound are Aurora kinase A and B . Aurora kinases play essential roles during mitosis and cell division, and their overexpression in cancer promotes genetic instability, malignant pathogenesis, and drug resistance .
Mode of Action
This interaction with Aurora B results in the suppression of cellular histone H3 phosphorylation and induction of polyploidy . In addition to Aurora B, this compound also potently inhibits a few other kinases in intact cells, including FLT3 and FGFR2 .
Biochemical Pathways
The inhibition of Aurora B by this compound affects the mitotic cell cycle. Aurora B is a chromosome passenger protein essential for phosphorylation of histone H3, chromosome segregation, and cytokinesis . Inhibition of Aurora B leads to abnormal chromosome alignment, silencing of the spindle checkpoint function, and induces the cells to exit mitosis without completion of cell division .
Result of Action
This compound inhibits cell proliferation in various human cancer cell lines with effective concentration values ranging from 40 to 500 nmol/L . In rodent xenografts, this compound exhibits potent activity against multiple human solid tumor types, and complete regression was observed in the ovarian cancer A2780 model . It also displays potent activity against several leukemia models .
Action Environment
It’s worth noting that the efficacy of this compound may be influenced by the specific genetic and cellular context of different cancer types .
Biochemische Analyse
Biochemical Properties
TAK-901-d3, like its parent compound TAK-901, inhibits Aurora B kinase . This inhibition is time-dependent and tight-binding . This compound may also interact with other biomolecules, such as FLT3 and FGFR2, which it inhibits in intact cells .
Cellular Effects
This compound has been shown to suppress cellular histone H3 phosphorylation and induce polyploidy, consistent with Aurora B inhibition . In various human cancer cell lines, this compound inhibited cell proliferation with effective concentration values from 40 to 500 nmol/L . It also induced apoptosis and ablated clonogenic survival .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of Aurora B kinase . This inhibition leads to suppressed cellular histone H3 phosphorylation and induced polyploidy . This compound also inhibits other kinases in intact cells, including FLT3 and FGFR2 .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in the form of time-dependent, tight-binding inhibition of Aurora B
Dosage Effects in Animal Models
In rodent xenografts, this compound exhibited potent activity against multiple human solid tumor types . Complete regression was observed in the ovarian cancer A2780 model at higher dose levels
Metabolic Pathways
Given its inhibition of Aurora B kinase, it likely impacts pathways related to mitosis and cell division .
Subcellular Localization
Given its inhibition of Aurora B kinase, it likely localizes to areas where this kinase is active, such as the centrosomes and spindle poles during mitosis .
Vorbereitungsmethoden
The synthetic route for TAK-901-d3 involves the incorporation of deuterium atoms into the molecular structure of TAK-901. This process typically involves the use of deuterated reagents or solvents during the synthesis. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes to achieve high purity and yield .
Analyse Chemischer Reaktionen
TAK-901-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
TAK-901-d3 has several scientific research applications, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in studies to understand the role of Aurora B kinase in cell division and its potential as a therapeutic target.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit tumor growth.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Aurora B kinase
Vergleich Mit ähnlichen Verbindungen
TAK-901-d3 is similar to other Aurora kinase inhibitors, such as:
VX-680: Another Aurora kinase inhibitor with a similar mechanism of action but different chemical structure.
MLN8237: An inhibitor of Aurora A kinase, which has a different target specificity compared to this compound.
AZD1152: A selective inhibitor of Aurora B kinase, similar to this compound but with different pharmacokinetic properties.
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterpart .
Eigenschaften
CAS-Nummer |
1346603-28-8 |
|---|---|
Molekularformel |
C28H32N4O3S |
Molekulargewicht |
507.667 |
IUPAC-Name |
5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide |
InChI |
InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)/i4D3 |
InChI-Schlüssel |
WKDACQVEJIVHMZ-GKOSEXJESA-N |
SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=CC(=CN=C4N3)C)C)C(=O)NC5CCN(CC5)C |
Synonyme |
5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)
![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)
